
DQP1105
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DQP1105, also known as NMDAR2C/2D Inhibitor, is a small molecule/inhibitor primarily used for Neuroscience applications . It controls the biological activity of NMDAR2C/2D .
Molecular Structure Analysis
The empirical formula of DQP1105 is C29H24BrN3O4 . Its molecular weight is 558.42 .Chemical Reactions Analysis
DQP1105 is a potent noncompetitive NMDA receptor antagonist . It inhibits GluN2C- and GluN2D-containing receptors . The IC50 values are at least 50-fold lower than those for recombinant GluN2A-, GluN2B-, GluA1-, or GluK2-containing receptors .Physical And Chemical Properties Analysis
DQP1105 is a solid with a yellow-white color . It is soluble in DMSO at 10 mg/mL, forming a pale yellow solution . .Relevant Papers One relevant paper is “Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators” published in Molecular Pharmacology . This paper discusses the mechanism of action of DQP1105 and its role as a noncompetitive NMDA receptor antagonist .
Wissenschaftliche Forschungsanwendungen
Machine Learning and Data Mining in Biosciences
DQP1105's applications in biosciences, particularly in diabetes research, are significant. Machine learning and data mining methods are indispensable for transforming the extensive data generated in biosciences, like genetic and clinical information, into valuable knowledge. For instance, in diabetes research, these methods are used for prediction and diagnosis, understanding diabetic complications, and exploring the genetic background and environmental factors. The wide range of machine learning algorithms, predominantly characterized by supervised learning approaches, play a crucial role in clinical dataset analysis and facilitate the extraction of valuable knowledge, leading to new hypotheses and deeper understanding in diabetes research (Kavakiotis et al., 2017).
Data Quality Assessment and Reporting in Multi-Organizational Research
DQP1105 emphasizes the importance of data quality assessment (DQA) in multi-organizational research. It showcases how a structured DQA process can enhance network knowledge by combining and comparing data across participating organizations. This approach not only ensures internal reliability and validity but also allows for assessments of data consistency and the evaluation of data patterns in the absence of an external “gold standard.” The process involves distributing DQA tools to empower data managers at each organization, summarizing and disseminating findings, and engaging in knowledge exchange about data quality and its fitness for use. This model, as demonstrated by the Center for Effectiveness and Safety Research (CESR) at Kaiser Permanente, significantly contributes to the field of multi-organizational research and could be beneficial for networks aiming to improve data quality (Sengupta et al., 2019).
Plant Quality and Survival Prediction in Agricultural Research
In agricultural research, the Dickson Quality Index (DQI) is a pivotal plant quality indicator, and its scientific applications have been thoroughly reviewed and analyzed. DQP1105's relevance is particularly evident in forestry, where quality parameters and their biometric relationships are extensively used to facilitate intensive plant production. The DQI, as a robust tool, significantly increases the certainty of prediction, selection, and productivity in the plant production chain. It stands out for its potential in preselecting plants with high quality standards among a wide range of plant species, marking a substantial contribution to the field of agronomy (Gallegos-Cedillo et al., 2021).
Eigenschaften
CAS-Nummer |
380560-89-4 |
|---|---|
Produktname |
DQP1105 |
Molekularformel |
C29H24BrN3O4 |
Molekulargewicht |
558.43 |
IUPAC-Name |
4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H24BrN3O4/c1-17-7-12-22-21(15-17)27(19-5-3-2-4-6-19)28(29(37)31-22)23-16-24(18-8-10-20(30)11-9-18)33(32-23)25(34)13-14-26(35)36/h2-12,15,24,28H,13-14,16H2,1H3,(H,35,36) |
InChI-Schlüssel |
ACUGSRUCGXYFTL-UHFFFAOYSA-N |
SMILES |
O=C(O)CCC(N1N=C(C2C(N=C3C=CC(C)=CC3=C2C4=CC=CC=C4)=O)CC1C5=CC=C(Br)C=C5)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DQP-1105; DQP 1105; DQP1105. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



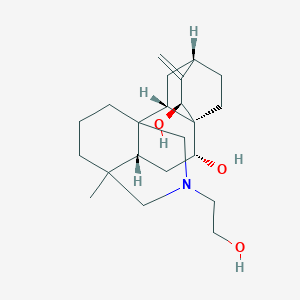
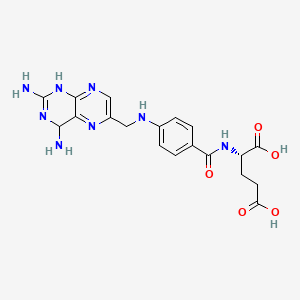

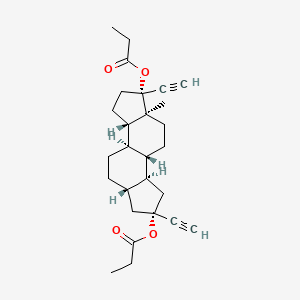

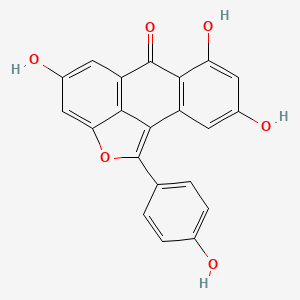
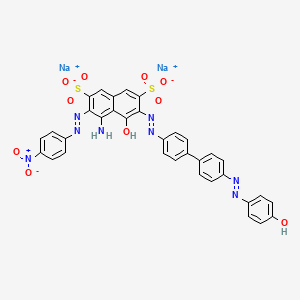
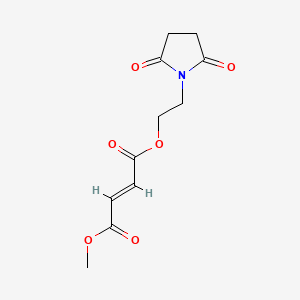
![2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B607133.png)
